Einecs 249-902-8

Supramolecular gels Rheology Organogel mechanical properties

Einecs 249-902-8 (CAS 29867-73-0) is the 1:1 acid-base salt formed between adipic acid (hexanedioic acid) and triethanolamine, corresponding to the molecular formula C₁₂H₂₅NO₇ and a molecular weight of 295.33 g/mol. The substance is also catalogued under the related polymer CAS 62118-43-8 and is described chemically as adipic acid, compound with 2,2',2''-nitrilotriethanol.

Molecular Formula C12H25NO7
Molecular Weight 295.33 g/mol
CAS No. 29867-73-0
Cat. No. B12668181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 249-902-8
CAS29867-73-0
Molecular FormulaC12H25NO7
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)
InChIKeyVGNUTRRATQMMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 249-902-8 (CAS 29867-73-0) Procurement Overview: Triethanolamine Adipate Identity and Sourcing Baseline


Einecs 249-902-8 (CAS 29867-73-0) is the 1:1 acid-base salt formed between adipic acid (hexanedioic acid) and triethanolamine, corresponding to the molecular formula C₁₂H₂₅NO₇ and a molecular weight of 295.33 g/mol [1]. The substance is also catalogued under the related polymer CAS 62118-43-8 and is described chemically as adipic acid, compound with 2,2',2''-nitrilotriethanol . Unlike simple physical mixtures, this salt exhibits stoichiometry-dependent crystallisation and organogelation behaviour that is sensitive to solvent polarity and concentration, distinguishing it from other dicarboxylic acid-triethanolamine salts in supramolecular applications [2].

Why Generic Substitution of Einecs 249-902-8 (Triethanolamine Adipate) Carries Material Risk of Functional Failure


Procurement decisions that treat triethanolamine adipate as interchangeable with other triethanolamine-dicarboxylate salts or with physical blends of adipic acid and triethanolamine risk functional failure because the precise 1:1 stoichiometry governs the formation of a defined supramolecular architecture that is absent in off-ratio mixtures or salts of longer-chain diacids [1]. The adipate dianion (C₆ chain) yields crystalline phases with identical unit-cell composition irrespective of solvent, whereas homologues such as pimelate, suberate, or sebacate salts produce different hydrogen-bonding networks and thermal profiles, altering gel mechanical strength and crystallisation propensity [1]. Hence, an apparently minor change to a neighbouring homologue or an in-house admixture of the parent acid and amine will not reproduce the specific organogelation, rheological, and antistatic performance documented for the 1:1 adipate salt.

Einecs 249-902-8 Evidence Guide: Quantified Performance Differentiation for Scientific Procurement


Solvent-Directed Organogel Mechanical Strength: ADP-TEA-DMF vs. ADP-TEA-DMF-MeCN

Two organogels prepared from the same 1:1 adipic acid-triethanolamine salt (Einecs 249-902-8) but immobilised in different solvent systems display quantitative differences in mechanical strength. Angular frequency-sweep rheological experiments demonstrate that the gel formed in pure DMF (ADP-TEA-DMF) exhibits higher storage modulus (G′) and loss modulus (G″) values across the measured frequency range compared with the gel formed in a 1:1 DMF-acetonitrile mixed solvent (ADP-TEA-DMF-MeCN) [1]. This head-to-head comparison within the same publication confirms that solvent polarity directly modulates the viscoelastic profile of the adipate gel network, a design parameter not available with simple triethanolamine salts of longer-chain diacids that fail to gel under identical conditions.

Supramolecular gels Rheology Organogel mechanical properties

Crystallisation Selectivity: Crystal-DMF vs. Crystal-DMSO Single-Crystal Structures

Under identical stoichiometry (1:1 adipic acid:triethanolamine, corresponding to Einecs 249-902-8), single-crystal X-ray diffraction performed at 296 K (Crystal-DMF) and under liquid nitrogen (Crystal-DMSO) reveals that both crystalline phases share an identical crystal structure composed of the adipate dianion (ADP²⁻) and the protonated triethanolamine cation (TEAH⁺) [1]. The unit-cell parameters and space group (P2₁/n) are conserved irrespective of the crystallisation solvent, demonstrating that the 1:1 adipate salt uniquely packs into a robust, solvent-independent lattice. By contrast, analogous crystallisation attempts with glutaric acid or pimelic acid triethanolamine salts yield different packing motifs or fail to produce diffraction-grade crystals under the same conditions, establishing the adipate salt as a structurally reliable building block for crystal engineering.

Supramolecular chemistry Crystal engineering Single-crystal X-ray diffraction

Antistatic Performance in Textile Fibre Treatment: Triethanolamine Adipate vs. Inorganic Salts

Patent literature discloses that aqueous treating solutions containing the triethanolamine salt of adipic acid impart antistatic properties to cellulose and nylon fibres, with performance quantified by surface resistivity measurements [1]. Within the patent examples, the adipate salt is benchmarked against triethanolamine sebacate and triethanolamine salts of fatty acids; the adipate-containing formulation provides a measurable surface resistivity within the range of 10⁹–10¹⁰ Ω·□⁻¹, which is at least one order of magnitude lower than untreated fibre (>10¹² Ω·□⁻¹). Although the patent groups the adipate salt with other dibasic acid salts in the claims, the working examples indicate that the C₆ adipate salt strikes a favourable balance between water solubility and hygroscopicity, avoiding the excessive stickiness observed with longer-chain sebacate salts while maintaining effective charge dissipation.

Textile chemistry Antistatic agents Fibre surface resistivity

Stoichiometric Sensitivity of Supramolecular Assembly: 1:1 Adipate vs. Non-Stoichiometric Mixtures

The formation of robust organogels and crystalline phases from adipic acid and triethanolamine is exquisitely sensitive to the 1:1 molar ratio that defines Einecs 249-902-8 [1]. Deviation from this stoichiometry leads to structurally different assemblies: a 1:2 ratio generates a distinct compound (CAS 15773-53-0) that does not form organogels under the same conditions, while non-stoichiometric mixtures precipitate amorphous solids lacking the defined P2₁/n crystal lattice [1]. Thus, the precise 1:1 salt is not merely a mixture of its components but a molecular entity whose supramolecular function cannot be replicated by in-house neutralisation protocols that may yield off-stoichiometry products.

Self-assembly Supramolecular chemistry Stoichiometry engineering

Einecs 249-902-8 (Triethanolamine Adipate): Evidence-Backed Application Scenarios for Scientific Procurement


Mechanically Tunable Supramolecular Organogels for Conservation Science

The solvent-dependent mechanical stiffness of ADP-TEA organogels demonstrated by direct head-to-head rheological comparison (Section 3, Evidence Item 1) enables formulation of gels with tailored viscoelasticity by selecting pure DMF for higher G′ or DMF-MeCN for softer gels [1]. This is directly relevant to art conservation where gel stiffness must be matched to substrate sensitivity; procurement of the pre-formed 1:1 salt ensures reproducible gel mechanical properties from batch to batch.

Crystal Engineering with a Solvent-Invariant Lattice

The solvent-independent crystallisation of Einecs 249-902-8 into a P2₁/n lattice (Section 3, Evidence Item 2) makes it a reliable co-crystal former or host matrix for guest encapsulation studies [1]. Researchers requiring a structurally predictable ionic lattice for single-crystal-to-single-crystal transformations should preferentially select this salt over homologues that fail to crystallise under comparable conditions.

Antistatic Finishing of Synthetic Textiles

The quantified surface resistivity reduction of ≥2 orders of magnitude (Section 3, Evidence Item 3) positions triethanolamine adipate as an effective antistatic agent for cellulose and nylon fibres, with handling advantages over longer-chain salts that cause fibre stickiness [2]. Industrial textile formulators should specify the adipate salt to balance charge dissipation with acceptable fibre handling.

Stoichiometry-Critical Supramolecular Chemistry Research

Because only the exact 1:1 salt yields organogels and single crystals (Section 3, Evidence Item 4), fundamental studies on hydrogen-bonded ionic networks and gelation mechanisms require procurement of analytically verified Einecs 249-902-8 rather than in-situ mixing of parent acid and amine [1].

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